molecular formula C14H17NO4S B2847851 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide CAS No. 2034546-01-3

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide

Cat. No.: B2847851
CAS No.: 2034546-01-3
M. Wt: 295.35
InChI Key: VQMDQHUANKALOD-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate. The resulting benzofuran derivative is then subjected to further functionalization to introduce the hydroxypropyl group. This can be achieved through a reaction with an appropriate epoxide under basic conditions.

The final step involves the introduction of the cyclopropanesulfonamide group. This can be accomplished by reacting the hydroxypropyl-substituted benzofuran with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of benzofuran-2-yl-2-oxopropylcyclopropanesulfonamide.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The benzofuran ring can interact with biological macromolecules, while the hydroxypropyl and sulfonamide groups can form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzofuran-2-yl)-3-phenylpyridine: Another benzofuran derivative with potential bioactivity.

    Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.

    (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime: Exhibits antimicrobial properties.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-14(16,9-15-20(17,18)11-6-7-11)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,15-16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMDQHUANKALOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1CC1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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